

Clopidogrel Besylate: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Clopidogrel besylate

CAS No.: 744256-69-7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, mechanism of action, and analytical methodologies for **clopidogrel besylate**, a critical antiplatelet agent. The information is curated to support research, development, and quality control activities.

Core Physicochemical Data

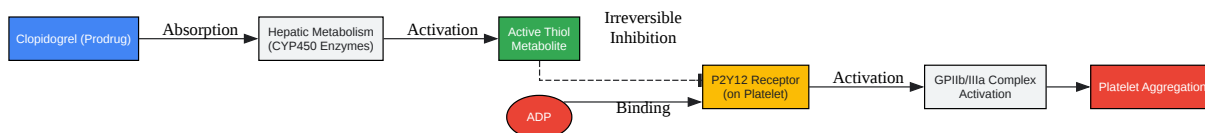
Clopidogrel besylate is the benzenesulfonate salt of clopidogrel, a thienopyridine class inhibitor of P2Y₁₂ ADP platelet receptors. The addition of the besylate moiety improves the solubility and stability of the active pharmaceutical ingredient.

Parameter	Value	Reference
Molecular Formula	C22H22ClNO5S2	[1]
C16H16ClNO2S : C6H6O3S	[2]	
Molecular Weight	480.0 g/mol	[1]
479.997 g/mol	[3]	
Appearance	White to off-white powder	[4]
Solubility	Practically insoluble in water at neutral pH, but freely soluble at pH 1. It also dissolves freely in methanol, is sparingly soluble in methylene chloride, and is practically insoluble in ethyl ether.	[4]

Mechanism of Action: P2Y12 Receptor Inhibition

Clopidogrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect. Following oral administration, it is absorbed and undergoes a two-step oxidative process in the liver, primarily mediated by cytochrome P450 enzymes (notably CYP2C19), to form its active thiol metabolite.[2][5]

The active metabolite then selectively and irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[2][3] This covalent binding prevents ADP from binding to the P2Y12 receptor, thereby inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex.[2] The inhibition of the GPIIb/IIIa complex is the final common pathway for platelet aggregation. As this inhibition is irreversible, the antiplatelet effect of clopidogrel lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2][5]



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Clopidogrel's metabolic activation and irreversible inhibition of the P2Y12 receptor.

Experimental Protocols

Accurate and reliable analytical methods are essential for the quality control and clinical monitoring of **clopidogrel besylate**. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary method for determining the purity and assay of **clopidogrel besylate** in bulk drug and pharmaceutical formulations.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[6]
- Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., pH 2.6) and an organic solvent such as acetonitrile or methanol.[6][7]
- Flow Rate: Typically set at 1.0 mL/min.[7]
- Detection: UV detection at 220 nm is suitable for clopidogrel.[7][8]

- **Sample Preparation:** A known concentration of the **clopidogrel besylate** sample is prepared by dissolving it in the mobile phase or a suitable solvent. The solution should be filtered through a 0.45 μm filter before injection.
- **Procedure:** Inject a defined volume of the sample solution into the HPLC system. The retention time and peak area of clopidogrel are used for identification and quantification against a reference standard.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of **clopidogrel besylate**, particularly in dissolution testing and for routine quality control.

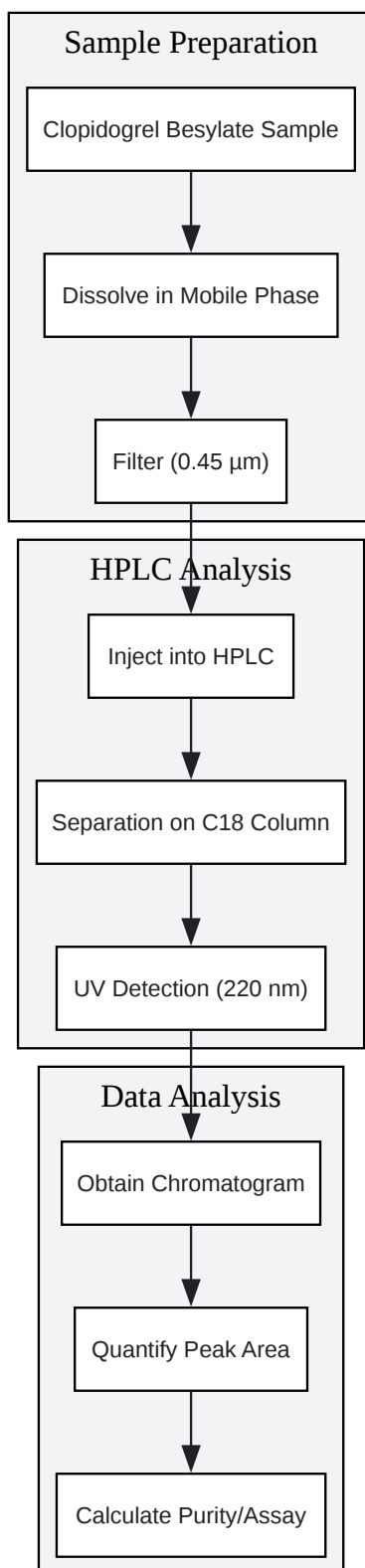
- **Instrumentation:** A UV-Visible spectrophotometer.
- **Solvent:** Given its solubility profile, 0.1 N hydrochloric acid (pH 1.2) is a suitable solvent.[4]
- **Wavelength of Maximum Absorbance (λ_{max}):** Clopidogrel bisulfate exhibits a maximum absorbance at approximately 222 nm in an acidic medium.[4]
- **Sample Preparation:** A stock solution of **clopidogrel besylate** is prepared in the chosen solvent. This stock solution is then serially diluted to prepare a series of standard solutions of known concentrations.
- **Procedure:** The absorbance of the standard solutions is measured at the λ_{max} to construct a calibration curve. The absorbance of the unknown sample solution is then measured, and its concentration is determined using the calibration curve.

Dissolution Testing for Solid Dosage Forms

Dissolution testing is a critical quality control test to ensure the in-vitro release of the drug from the solid dosage form.

- **Apparatus:** USP Dissolution Apparatus 2 (Paddle).
- **Dissolution Medium:** 900 mL of 0.1 N HCl or a suitable buffer, maintained at 37 ± 0.5 °C.[9]

- Paddle Speed: 50 rpm.
- Procedure: A single tablet is placed in each dissolution vessel. At specified time intervals, aliquots of the dissolution medium are withdrawn, filtered, and analyzed for clopidogrel content using a validated analytical method, such as UV-Visible spectrophotometry or HPLC. The percentage of drug released over time is then calculated.



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A typical experimental workflow for the HPLC analysis of **Clopidogrel Besylate**.

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